(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid
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Overview
Description
ONO-8713 is a prostaglandin E receptor subtype EP1 selective antagonist.
Scientific Research Applications
EP1 Receptor Selective Antagonists
(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid has been found to be a functional antagonist selective for the EP1 receptor subtype. Its analogs, with substituted phenyl-sulfonyl moieties for hydrophilic heteroarylsulfonyl moieties, have shown optimized in vivo antagonist activity and have been subjects of extensive structure-activity relationship (SAR) studies (Naganawa et al., 2006).
Synthesis and Structural Studies
This compound has been synthesized under specific conditions, like the Doebner's conditions, and has been converted into various derivatives. These derivatives have been used in different structural studies, including the preparation of azides, cyclization reactions, and formation of molecular crystals (Bradiaková et al., 2008), (Zhestkij et al., 2021).
Pharmacological Optimization
Further research has involved optimization of this compound and its analogs to reduce inhibitory activity against hepatic cytochrome P450 isozymes, which could represent potential drug interactions. This has led to the synthesis of various acid analogs and exploration of their receptor antagonistic activities (Naganawa et al., 2006).
AMPA Receptor Potentiator
The compound has also been used as a building block in the synthesis of a unique tetrahydrofuran ether class of AMPA receptor potentiators. This was achieved through structural modifications to improve key interactions with the human GluA2 ligand-binding domain, thereby suggesting its potential in attenuating cognitive deficits in patients with schizophrenia (Shaffer et al., 2015).
properties
Product Name |
(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid |
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Molecular Formula |
C25H24F3NO6S |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
4-[2-[N-Isobutyl-N-(2-furylsulphonyl)amino]-5-trifluoromethylphenoxymethyl] cinnamic acid; (E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+ |
InChI Key |
LOQMSUDLLHPPHQ-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)C3=CC=CO3 |
SMILES |
O=C(O)/C=C/C1=CC=C(COC2=CC(C(F)(F)F)=CC=C2N(S(=O)(C3=CC=CO3)=O)CC(C)C)C=C1 |
Canonical SMILES |
CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid ONO 8713 ONO-8713 ONO8713 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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